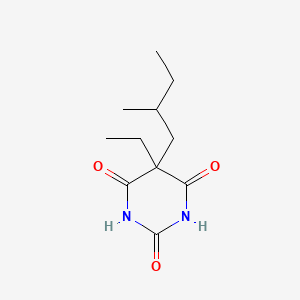

5-Ethyl-5-(2-methylbutyl)barbituric acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

36082-56-1 |

|---|---|

分子式 |

C11H18N2O3 |

分子量 |

226.27 g/mol |

IUPAC 名称 |

5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3/c1-4-7(3)6-11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |

InChI 键 |

BYXWKBXFWUWGPV-UHFFFAOYSA-N |

SMILES |

CCC(C)CC1(C(=O)NC(=O)NC1=O)CC |

规范 SMILES |

CCC(C)CC1(C(=O)NC(=O)NC1=O)CC |

同义词 |

5-ethyl-5-(2-methylbutyl)barbituric acid EMBBA |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-5-(2-methylbutyl)barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-5-(2-methylbutyl)barbituric acid is a chemical compound and a structural isomer of amobarbital. It has been identified as a manufacturing impurity in amobarbital preparations.[1] Given its structural similarity to amobarbital, a known sedative-hypnotic drug, understanding its chemical and pharmacological properties is crucial for quality control in pharmaceutical manufacturing and for a comprehensive toxicological assessment. This technical guide provides a detailed overview of the chemical structure, synthesis, analytical protocols, and pharmacological context of this compound.

Chemical Structure and Properties

This compound belongs to the barbiturate class of compounds, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core. The key structural feature of this compound is the presence of an ethyl group and a 2-methylbutyl (or sec-amyl) group at the 5-position of the barbituric acid ring.

Chemical Data

| Property | Value | Source |

| IUPAC Name | 5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione | PubChem |

| Molecular Formula | C₁₁H₁₈N₂O₃ | PubChem |

| Molecular Weight | 226.27 g/mol | PubChem |

| CAS Number | 36082-56-1 | PubChem |

| Canonical SMILES | CCC(C)CC1(C(=O)NC(=O)NC1=O)CC | PubChem |

| InChI Key | BYXWKBXFWUWGPV-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis of this compound

The synthesis of 5-substituted barbituric acids is a well-established process in medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.[2][3][4] The key challenge in the synthesis of this compound lies in the preparation of the specific precursor, diethyl 2-ethyl-2-(2-methylbutyl)malonate.

Proposed Synthetic Pathway

A plausible synthetic route would begin with the synthesis of 2-ethyl-2-methylbutanoic acid, followed by its conversion to the corresponding diethyl malonate, and finally, condensation with urea.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2-methylbutanoic Acid

This precursor can be synthesized via the carbonylation of a C6 branched olefin, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide in the presence of an acid catalyst like boron trifluoride dihydrate (BF₃·2H₂O).[5][6]

-

Reaction: A C6 branched olefin feed is reacted with carbon monoxide under pressure in a closed reactor at an elevated temperature in the presence of an acid catalyst.

-

Quenching: The reaction product is then quenched with water to yield 2-ethyl-2-methylbutanoic acid.

-

Purification: The resulting acid can be purified by distillation.

Step 2: Synthesis of Diethyl 2-ethyl-2-(2-methylbutyl)malonate

The synthesized 2-ethyl-2-methylbutanoic acid would then be subjected to esterification to produce the corresponding diethyl malonate.

-

Reaction: 2-Ethyl-2-methylbutanoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

-

Work-up: The reaction mixture is neutralized, and the diethyl 2-ethyl-2-(2-methylbutyl)malonate is extracted with an organic solvent and purified by distillation.

Step 3: Synthesis of this compound

The final step is the condensation of the disubstituted diethyl malonate with urea.[3][4]

-

Reaction: Diethyl 2-ethyl-2-(2-methylbutyl)malonate is reacted with urea in the presence of a strong base, typically sodium ethoxide in absolute ethanol. The mixture is refluxed to drive the condensation reaction.

-

Acidification and Isolation: After the reaction is complete, the reaction mixture is cooled, and the resulting sodium salt of the barbiturate is precipitated. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the free this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Analytical Protocols

The identification and quantification of this compound, particularly as an impurity in amobarbital, require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A semi-preparative HPLC method is effective for the isolation of this compound from amobarbital.[1]

-

Column: A reverse-phase column (e.g., C18) is suitable for the separation of these isomers.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can be optimized to achieve separation.

-

Detection: UV detection at a wavelength where barbiturates absorb (around 210-240 nm) is appropriate.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural confirmation of the isolated impurity.

-

Ionization Techniques: Both Electron Impact (EI) and Chemical Ionization (CI) can provide valuable information. EI will produce a characteristic fragmentation pattern, while CI will yield a prominent protonated molecular ion, confirming the molecular weight.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for elucidating the precise isomeric structure.

-

Analysis: The chemical shifts, splitting patterns, and integration of the proton signals will confirm the connectivity of the atoms in the molecule, particularly the arrangement of the ethyl and 2-methylbutyl groups at the 5-position.[1]

-

Shift Reagents: The use of an achiral NMR shift reagent, such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), can be employed to verify the substitution pattern on the alkyl side chain.[1]

Pharmacological Profile and Mechanism of Action

Barbiturates exert their pharmacological effects primarily through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[7]

Mechanism of Action

Barbiturates bind to an allosteric site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of the inhibitory neurotransmitter GABA by increasing the duration of the chloride channel opening.[8][9] At higher concentrations, barbiturates can directly activate the GABA-A receptor, leading to a significant influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in profound CNS depression.

Comparative Pharmacological Data

| Parameter | Amobarbital | This compound |

| Class | Intermediate-acting barbiturate | Intermediate-acting barbiturate (presumed) |

| Primary Mechanism | Positive allosteric modulator and direct agonist of the GABA-A receptor | Positive allosteric modulator and direct agonist of the GABA-A receptor (presumed) |

| GABA-A Receptor Binding Affinity (Ki) | Reported | Not Reported |

| Potentiation of GABA-evoked currents (EC₅₀) | Reported | Not Reported |

| Direct Activation of GABA-A Receptor (EC₅₀) | Reported | Not Reported |

| Sedative/Hypnotic Dose | Varies by species and route of administration | Comparable to amobarbital in rodents[1] |

| LD₅₀ (mice, s.c.) | 212 mg/kg | Not Reported |

Conclusion

This compound is a significant compound in the context of pharmaceutical analysis and quality control, primarily due to its presence as an impurity in amobarbital. Its chemical synthesis follows standard barbiturate preparation methods, and its identification relies on a combination of chromatographic and spectroscopic techniques. While its pharmacological profile is reported to be similar to amobarbital, further quantitative studies are needed to fully characterize its potency and potential toxicological impact. This guide provides a foundational understanding of the core technical aspects of this compound for professionals in the fields of chemical research and drug development.

References

- 1. Identification of this compound as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. mdpi.com [mdpi.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]

- 6. 2-Ethyl-2-methylbutanoic Acid|130.18 g/mol|CAS 19889-37-3 [benchchem.com]

- 7. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Malonic Ester Synthesis of Substituted Barbituric Acids

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the malonic ester synthesis pathway for producing barbituric acid and its substituted derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of the core chemical processes.

Introduction

Barbituric acid, a pyrimidine heterocyclic compound, serves as the parent structure for a large class of drugs known as barbiturates.[1] While barbituric acid itself is not pharmacologically active, its derivatives, substituted at the C-5 position of the pyrimidine ring, exhibit a range of depressant effects on the central nervous system.[2] These compounds have been historically significant and are still used as sedatives, hypnotics, anesthetics, and anticonvulsants.[2][3][4]

The first synthesis of barbituric acid was achieved by Adolf von Baeyer in 1864.[1][2] However, the most common and versatile method for producing both barbituric acid and its 5,5-disubstituted derivatives is the malonic ester synthesis.[5] This pathway involves the condensation of a suitably substituted diethyl malonate with urea in the presence of a strong base.[6][7][8]

Core Synthesis Pathway

The synthesis of barbiturates relies on two fundamental and well-established organic reactions: the alkylation of malonic esters and a subsequent condensation reaction with urea.[3]

-

Formation of the Malonic Ester Enolate: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the acidic α-carbon (the carbon adjacent to both carbonyl groups), forming a resonance-stabilized enolate ion.[5][8]

-

Alkylation: The enolate ion acts as a nucleophile and reacts with alkyl halides via an SN2 reaction to form a mono-substituted malonic ester. This step can be repeated with a second alkyl halide to produce a disubstituted malonic ester.[3][5] This step is crucial for creating the C-5 substituted derivatives that possess pharmacological activity.[2]

-

Condensation with Urea: The substituted or unsubstituted diethyl malonate undergoes a condensation reaction with urea. This is a twofold nucleophilic acyl substitution where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the malonic ester, leading to the formation of the heterocyclic pyrimidine ring of barbituric acid.[3][6]

The overall reaction for a 5,5-disubstituted barbituric acid is illustrated below.

Figure 1: General workflow for barbiturate synthesis.

Quantitative Data

The following tables summarize quantitative data related to the synthesis of barbituric acid.

Table 1: Reagents and Conditions for Barbituric Acid Synthesis [6][9][10]

| Reagent | Molar Equivalent | Amount |

| Sodium | 0.5 gram atom | 11.5 g |

| Absolute Ethanol | - | 250 mL (for sodium) + 250 mL (for urea) |

| Diethyl Malonate | 0.5 mole | 80 g (76 mL) |

| Urea (dry) | 0.5 mole | 30 g |

| Reaction Condition | Value | |

| Reflux Time | 7 hours | |

| Reflux Temperature | 110 °C |

Table 2: Yield and Physical Properties of Barbituric Acid [6][9][10]

| Property | Value |

| Yield | 46–50 g (72–78% of theoretical) |

| Appearance | White solid / crystalline powder |

| Melting Point | 245 °C (with decomposition) |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of barbituric acids.

Protocol 1: Synthesis of Unsubstituted Barbituric Acid

This protocol is adapted from the procedure described in Organic Syntheses.[9]

Materials:

-

Sodium metal: 11.5 g (0.5 gram atom)

-

Absolute ethanol: 500 mL

-

Diethyl malonate: 80 g (0.5 mole)

-

Urea (dry): 30 g (0.5 mole)

-

Concentrated Hydrochloric Acid (sp. gr. 1.18)

-

2-L round-bottomed flask

-

Reflux condenser with calcium chloride tube

-

Oil bath

-

Büchner funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask with ice.[6]

-

Addition of Reagents: Once all the sodium has reacted, add 80 g of diethyl malonate to the sodium ethoxide solution.[9] Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70 °C) absolute ethanol. Add this urea solution to the flask.[6][9]

-

Condensation Reaction: Shake the mixture well and reflux it for 7 hours in an oil bath heated to 110 °C. A white solid will separate during this time.[6][9]

-

Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50 °C) water to the reaction mixture.[9] Stirring constantly, acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approx. 45 mL).[6][9]

-

Purification: Filter the resulting clear solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.[9]

-

Drying: Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100–110 °C for 3-4 hours. The expected yield is 46–50 g.[9]

Protocol 2: General Synthesis of 5,5-Disubstituted Barbituric Acids

This protocol outlines the general procedure for preparing pharmacologically active barbiturates.[3][7]

Part A: Dialkylation of Diethyl Malonate

-

Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.

-

First Alkylation: To the sodium ethoxide solution, add one equivalent of diethyl malonate. Then, add one equivalent of the first alkyl halide (R¹-X) and reflux the mixture until the reaction is complete (monitored by TLC).

-

Second Alkylation: Cool the mixture and add a second equivalent of sodium ethoxide, followed by the second alkyl halide (R²-X). Reflux again until the dialkylated product is formed.

-

Isolation: Isolate the 5,5-disubstituted diethyl malonate through standard work-up procedures (e.g., extraction and distillation).

Part B: Condensation with Urea

-

Reaction Setup: Follow the procedure from Protocol 1 (steps 1-3), but substitute the dialkylated diethyl malonate for the unsubstituted diethyl malonate.

-

Work-up and Purification: The work-up, isolation, and purification steps are analogous to those in Protocol 1 (steps 4-6), yielding the final 5,5-disubstituted barbituric acid.

Reaction Mechanism and Workflow Visualization

The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows.

Figure 2: Core mechanism of barbituric acid synthesis.

Figure 3: Step-by-step experimental workflow.

References

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. atamankimya.com [atamankimya.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Barbituric acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Interaction of Barbiturate Isomers with GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stereoselective interactions between barbiturate isomers and the γ-aminobutyric acid type A (GABA-A) receptor. It covers the fundamental signaling pathways, quantitative analysis of isomer-specific effects, and detailed experimental methodologies for studying these interactions.

The GABA-A Receptor Signaling Pathway

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] It belongs to the Cys-loop superfamily of ligand-gated ion channels.[2][3] Structurally, GABA-A receptors are heteropentameric complexes assembled from a selection of 19 different subunits (e.g., α, β, γ), which form a central chloride (Cl⁻) ion pore.[1]

The binding of the endogenous neurotransmitter GABA to its sites at the interface between α and β subunits triggers a conformational change, opening the channel.[1][2] This allows for the influx of Cl⁻ ions into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability, producing an inhibitory effect.[1][3]

Barbiturates act as positive allosteric modulators of the GABA-A receptor. They bind to a distinct site within the transmembrane domain of the receptor, different from the GABA binding site.[1][4] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[5][6][7] At higher concentrations, barbiturates can also directly activate the receptor, even in the absence of GABA.[5][8]

Stereoselective Interaction of Barbiturate Isomers

Many barbiturates are chiral molecules, existing as mirror-image enantiomers (R- and S-isomers) that can exhibit significant differences in their pharmacological activity.[9] This stereoselectivity is a critical aspect of their interaction with the GABA-A receptor, providing strong evidence that the receptor is a key target for their anesthetic effects.[9]

Studies on purified optical isomers of several barbiturates have consistently demonstrated that the S-enantiomer is more potent than the R-enantiomer in modulating GABA-A receptor function. For hexobarbital, pentobarbital, and thiopental, the S-enantiomer potentiates GABA-induced currents with a potency 1.7 to 3.5 times greater than the corresponding R-enantiomer.[9]

The mechanism of this stereoselectivity can be complex. Evidence suggests the existence of at least two distinct types of barbiturate binding sites on the GABA-A receptor: an enhancing (anesthetic) site and an inhibitory (convulsant) site. The differential affinity of enantiomers for these sites can explain their varied physiological effects. For instance, with the experimental barbiturate mTFD-MPPB, the anticonvulsant R-enantiomer binds to the enhancing site, while the convulsant S-enantiomer binds solely to the inhibitory site.[10] This highlights how stereochemistry dictates not just the potency but also the nature of the pharmacological response.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility [mdpi.com]

- 5. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentobarbital - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of barbiturate optical isomers and their effects on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1 β3 γ2L GABAA receptor account for their in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Barbituric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbituric acid, a heterocyclic compound first synthesized in 1864, has long been a cornerstone in medicinal chemistry.[1] While its initial derivatives were primarily recognized for their sedative and hypnotic effects on the central nervous system, contemporary research has unveiled a much broader spectrum of biological activities.[1] The versatile core structure of barbituric acid allows for a multitude of substitutions, leading to the development of novel derivatives with significant therapeutic potential in oncology, infectious diseases, and metabolic disorders. This guide provides an in-depth overview of the recent advancements in the biological evaluation of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Biological Activity of Novel Barbituric Acid Derivatives

The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various novel barbituric acid derivatives, facilitating a comparative analysis of their potency.

Table 1: Anticancer Activity of Barbituric Acid Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| Compound 3s (Azole Hybrid) | BEL-7402 (Hepatocellular Carcinoma) | 4.02 | [2] |

| MCF-7 (Breast Cancer) | 8.98 | [2] | |

| Compound 2b (Indole Hybrid) | MCF7 (Breast Cancer) | Moderate Activity | [3] |

| DU145 (Prostate Cancer) | Moderate Activity | [3] | |

| Compound 2d (Indole Hybrid) | MCF7 (Breast Cancer) | Moderate Activity | [3] |

| DU145 (Prostate Cancer) | Moderate Activity | [3] | |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 | [4] |

| Coumarin-barbituric hybrid | MCF-7 (Breast Cancer) | GI₅₀ = 49.13 µg/ml | [4] |

| Chromene derivative 4g | A2780, MCF7, A549 | Potent Activity | [5] |

Table 2: Antimicrobial Activity of Barbituric Acid Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| ST-IA, ST-IB, ST-ID, ST-IE | Staphylococcus aureus, Escherichia coli | 250-500 | [6] |

| 3-acyl and 3-carboxamidobarbiturates | Gram-positive strains | up to 0.25 | [7] |

| Thiazole-containing derivatives | S. aureus, P. aeruginosa, E. coli, C. albicans, A. flavus | Greater effect than sulfadiazine | [8] |

Table 3: Enzyme Inhibitory Activity of Barbituric Acid Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Schiff base derivative 7 | α-Glucosidase | 32 | [9] |

| Schiff base derivative 3 | α-Glucosidase | 38 | [9] |

| Compound 5k | α-Glucosidase | 31.72 | [10] |

| Compound 5e | α-Glucosidase | 40.83 | [10] |

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of future experiments.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the barbituric acid derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[13]

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[11]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacterial culture.[16]

-

Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.[17]

-

Well Creation: Aseptically punch wells of a specific diameter (e.g., 6-8 mm) into the agar.[15]

-

Compound Application: Add a defined volume of the barbituric acid derivative solution (at a known concentration) into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.[16]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[17]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial potency of the compound.[17]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to the biological activity of novel barbituric acid derivatives.

Caption: General workflow for the synthesis and biological evaluation of novel barbituric acid derivatives.

Caption: Inhibition of the JNK/p38 MAPK signaling pathway by certain barbituric acid derivatives.[18][19]

Conclusion

The research landscape for barbituric acid derivatives has evolved significantly, moving beyond their classical applications to address a wide range of challenging diseases. The potent anticancer, antimicrobial, and enzyme-inhibiting properties demonstrated by novel derivatives underscore their potential as lead compounds in modern drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers aiming to build upon these findings. Future investigations focusing on optimizing the structure-activity relationships and elucidating the precise mechanisms of action will be crucial in translating the therapeutic promise of these versatile compounds into clinical realities.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjarr.com [wjarr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 5-Ethyl-5-(2-methylbutyl)barbituric Acid (Pentobarbital) in Samples

Introduction

5-Ethyl-5-(2-methylbutyl)barbituric acid, commonly known as pentobarbital, is a short-acting barbiturate that acts as a central nervous system depressant. It is utilized in medicine as a sedative, hypnotic, and anticonvulsant, and also in veterinary medicine for anesthesia and euthanasia. The quantitative analysis of pentobarbital in various samples, including biological fluids and pharmaceutical formulations, is crucial for therapeutic drug monitoring, forensic toxicology, and quality control. These application notes provide detailed protocols for the quantitative determination of pentobarbital using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Application Note 1: Quantitative Analysis of Pentobarbital in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of pentobarbital in biological matrices such as serum, whole blood, urine, and tissue homogenates.[1] The use of an internal standard, pentobarbital-d5, ensures high accuracy and precision.

Experimental Protocol

1. Materials and Reagents

-

Pentobarbital standard (1 mg/mL)

-

Pentobarbital-d5 internal standard (1 mg/mL)[1]

-

Chloroform (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Potassium phosphate monobasic (KH₂PO₄)

-

100 mM Phosphate Buffer (pH 6.8): Dissolve 7.1 g of Na₂HPO₄ and 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 6.8 with phosphoric acid.[1]

-

Nitrogen gas

2. Standard and Control Preparation

-

Working Calibration Standard (50 µg/mL): Dilute 0.5 mL of the 1 mg/mL pentobarbital standard with 9.5 mL of deionized water.[1]

-

Working Internal Standard (30 µg/mL): Dilute 300 µL of the 1 mg/mL pentobarbital-d5 standard to 10 mL with methanol.

-

Calibrators: Prepare a calibration curve in the range of 2-20 µg/mL by spiking drug-free whole blood with the working calibration standard. For example, for a 10 µg/mL calibrator, add 100 µL of the 50 µg/mL standard to 400 µL of drug-free blood.[1]

-

Quality Controls (QC): Prepare low QC (5 µg/mL) and high QC (15 µg/mL) samples in drug-free whole blood.[1]

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of the sample (calibrator, QC, or unknown) into a 16 x 100 mm extraction tube.[1]

-

Add 100 µL of the working internal standard to each tube.[1]

-

Add 500 µL of 100 mM phosphate buffer (pH 6.8).[1]

-

Add 10 mL of chloroform:isopropanol (9:1, v/v).[1]

-

Cap the tubes and rotate mix for 10 minutes.[1]

-

Centrifuge at 3,000 rpm for a minimum of 10 minutes.[1]

-

Discard the upper aqueous layer.[1]

-

Filter the lower organic layer into a clean test tube.[1]

-

Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.[1]

-

Reconstitute the dried extract with 200 µL of methanol.[1]

-

Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.[1]

4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 220 GC or equivalent

-

Mass Spectrometer: Quadrupole Ion Trap MS[1]

-

Ionization Mode: Chemical Ionization (CI)

-

Injection Volume: 1 µL

-

(Specific column, temperature program, and MS parameters should be optimized based on the instrument used. The provided source did not specify these details.)

5. Data Analysis

Quantification is achieved by comparing the relative response of the pentobarbital in the unknown samples to the calibration curve. The area of the pentobarbital and internal standard quantitative ions are used for the calculation.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 2-20 µg/mL | [1] |

| Internal Standard | Pentobarbital-d5 | [1] |

| Sample Volume | 500 µL | [1] |

| Extraction Solvent | Chloroform:Isopropanol (9:1) | [1] |

| Reconstitution Volume | 200 µL | [1] |

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of pentobarbital.

Application Note 2: Quantitative Analysis of Pentobarbital in Liquid Formulations by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the stability-indicating assay of pentobarbital sodium in liquid formulations.[2] It utilizes a C18 column and UV detection. Phenobarbital sodium is used as the internal standard.

Experimental Protocol

1. Materials and Reagents

-

Pentobarbital Sodium standard

-

Phenobarbital Sodium (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Deionized water

2. Standard and Solution Preparation

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted with orthophosphoric acid). The exact ratio should be optimized for best separation.

-

Pentobarbital Sodium Stock Solution (1 mg/mL): Accurately weigh 100 mg of pentobarbital sodium and dissolve in 100 mL of deionized water.[2]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of phenobarbital sodium and dissolve in 100 mL of deionized water.[2]

-

Calibration Standards: Prepare calibration standards ranging from 5 to 200 µg/mL by diluting the pentobarbital stock solution. Each standard should contain the internal standard at a constant concentration (e.g., 20 µg/mL).[2]

-

Quality Control (QC) Samples: Prepare QC samples at concentrations of 8, 15, 30, 80, and 150 µg/mL containing the internal standard.[2]

3. Sample Preparation

-

Accurately dilute the liquid formulation sample with deionized water to fall within the calibration range.

-

Add the internal standard solution to the diluted sample to achieve the same final concentration as in the calibration standards.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Instrumentation and Conditions

-

HPLC System: An HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Detection Wavelength: < 220 nm without photochemical reaction, or 270 nm with photochemical reaction for enhanced sensitivity.[3]

-

Flow Rate: 1 mL/min.[4]

-

Injection Volume: 20 µL.

5. Method Validation

-

Linearity: The method should be linear over the specified concentration range.

-

Precision: Intra-day and inter-day precision should be evaluated. A relative standard deviation (RSD) of < 3.7% for within-day and 4.4% for day-to-day precision has been reported.[3]

-

Accuracy: Accuracy can be assessed by the standard addition method. Mean recovery should be calculated.[2]

-

Specificity: Forced degradation studies (acid, base, oxidation, thermal) should be performed to ensure the method is stability-indicating.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 5-200 µg/mL | [2] |

| Internal Standard | Phenobarbital Sodium | [2] |

| Column | C18 | [5] |

| Detection | UV (<220 nm or 270 nm) | [3] |

| Within-day Precision (RSD) | < 3.7% | [3] |

| Day-to-day Precision (RSD) | 4.4% | [3] |

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of pentobarbital.

References

Application Note and Protocol: In Vitro Assessment of Barbiturate Sedative Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of central nervous system (CNS) depressant drugs that produce a wide range of effects, from mild sedation to anesthesia.[1] Their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This application note provides detailed protocols for the in vitro evaluation of the sedative effects of barbiturates, focusing on electrophysiological and receptor binding assays. These methods are essential for understanding the potency and mechanism of action of novel barbiturate compounds in a controlled laboratory setting.

The primary molecular target of barbiturates is the GABA-A receptor, a ligand-gated ion channel.[4] Upon binding, barbiturates increase the duration of the chloride ion channel opening in response to GABA, leading to an enhanced influx of chloride ions.[2][4] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory or sedative effect.[3] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[2]

Key In Vitro Experimental Protocols

Two primary in vitro methods are detailed below for characterizing the sedative effects of barbiturates: electrophysiological analysis using the patch-clamp technique and radioligand receptor binding assays.

Electrophysiological Assessment of Barbiturate Activity on GABA-A Receptors

Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of ion channel function in response to drug application.[5][6][7] This protocol describes whole-cell patch-clamp recordings from cultured neurons to assess the effect of barbiturates on GABA-A receptor-mediated currents.

Experimental Workflow:

Caption: Workflow for electrophysiological testing of barbiturates.

Detailed Protocol:

-

Cell Culture:

-

Prepare primary neuronal cultures from dissected rodent brain regions (e.g., neocortex, hippocampus) or utilize human induced pluripotent stem cell (hiPSC)-derived neurons for greater clinical relevance.[5][8][9]

-

Plate cells on coverslips and maintain in appropriate culture medium for a sufficient duration to allow for synapse formation.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 5 EGTA (pH 7.2).

-

Barbiturate Stock Solution: Prepare a high-concentration stock solution of the barbiturate to be tested in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp recording from a visually identified neuron.

-

Clamp the neuron at a holding potential of -70 mV.

-

Record baseline spontaneous or evoked inhibitory postsynaptic currents (IPSCs). These can be pharmacologically isolated by blocking excitatory transmission with antagonists such as CNQX and APV.[9]

-

Bath apply the test barbiturate at increasing concentrations.

-

Record IPSCs in the presence of the barbiturate for a sufficient period at each concentration to observe a stable effect.

-

-

Data Analysis:

-

Analyze the recorded currents to measure the amplitude, frequency, and decay time constant of the IPSCs.

-

Barbiturates are expected to prolong the decay time of IPSCs.[5][10]

-

Plot the percentage increase in the IPSC decay time constant against the logarithm of the barbiturate concentration to generate a dose-response curve.

-

Fit the curve using a suitable equation (e.g., Hill equation) to determine the EC50 (half-maximal effective concentration).

-

GABA-A Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a drug for its target receptor.[11] This protocol describes a competitive radioligand binding assay to measure the binding of barbiturates to the GABA-A receptor in brain membrane preparations.

Experimental Workflow:

Caption: Workflow for GABA-A receptor binding assay.

Detailed Protocol:

-

Brain Membrane Preparation:

-

Dissect brain tissue (e.g., whole brain or specific regions like the cortex) from rodents.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of a suitable radioligand that binds to the GABA-A receptor (e.g., [3H]muscimol).[11]

-

Increasing concentrations of the unlabeled test barbiturate.

-

A tube with an excess of unlabeled GABA or a known GABA-A receptor antagonist (e.g., bicuculline) to determine non-specific binding.[11]

-

A tube with only the radioligand and membranes for total binding.

-

-

Add the brain membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test barbiturate by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test barbiturate concentration to generate a competition curve.

-

Fit the curve to determine the IC50 (half-maximal inhibitory concentration).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison between different compounds.

Table 1: Electrophysiological Effects of Barbiturates on GABA-A Receptor-Mediated IPSCs

| Compound | EC50 (µM) for IPSC Decay Prolongation | Maximum Enhancement (%) |

| Pentobarbital | 41[5][10] | Data from experiment |

| Phenobarbital | 144[5][10] | Data from experiment |

| Amobarbital | 103[5][10] | Data from experiment |

| Test Compound | Data from experiment | Data from experiment |

Table 2: Binding Affinities of Barbiturates for the GABA-A Receptor

| Compound | IC50 (µM) vs [3H]muscimol | Ki (µM) |

| Pentobarbital | Data from experiment | Data from experiment |

| Phenobarbital | Data from experiment | Data from experiment |

| Test Compound | Data from experiment | Data from experiment |

Signaling Pathway

The sedative effects of barbiturates are primarily mediated through their interaction with the GABA-A receptor, leading to the potentiation of GABAergic inhibition.

Caption: Signaling pathway of barbiturate action at the GABA-A receptor.

Conclusion

The in vitro protocols described in this application note provide a robust framework for characterizing the sedative effects of barbiturates. Electrophysiological recordings offer direct functional insights into the modulation of GABA-A receptors, while receptor binding assays provide quantitative data on drug affinity. The use of increasingly sophisticated in vitro models, such as hiPSC-derived neurons and 3D cultures, will further enhance the physiological relevance of these studies and aid in the development of safer and more effective sedative drugs.[8][12]

References

- 1. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neural In Vitro Models for Studying Substances Acting on the Central Nervous System [air.unimi.it]

- 9. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physicsworld.com [physicsworld.com]

Application Notes and Protocols for the Use of 5-Ethyl-5-(2-methylbutyl)barbituric Acid as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-5-(2-methylbutyl)barbituric acid, a derivative of barbituric acid, serves as a critical analytical standard, particularly in the quality control of pharmaceutical products. Its primary application is in the identification and quantification of impurities in amobarbital, a widely used sedative and hypnotic drug.[1] Given the structural similarity, this compound is an important reference material for ensuring the purity and safety of amobarbital formulations. This document provides detailed application notes and protocols for its use in analytical testing.

Chemical Properties:

| Property | Value |

| Molecular Formula | C11H18N2O3 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione |

| Synonyms | EMBBA |

| CAS Number | 36082-56-1 |

Mechanism of Action of Barbiturates

Barbiturates, including this compound, exert their effects on the central nervous system primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the nervous system. Barbiturates enhance the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor, prolonging the duration of the chloride channel opening.

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

Application: Impurity Profiling of Amobarbital

This compound is a known process impurity in the synthesis of amobarbital.[1] As such, its primary application as an analytical standard is in the development and validation of methods for impurity profiling of amobarbital drug substances and products. Regulatory agencies require stringent control of impurities in pharmaceuticals, making the availability of pure reference standards essential.

Experimental Protocols

The following are example protocols for the analysis of this compound in amobarbital samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These are adapted from established methods for barbiturate analysis and should be validated for specific laboratory conditions.

Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from amobarbital.

1. Materials and Reagents:

-

This compound reference standard

-

Amobarbital reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Phosphate buffer

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

3. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and 0.01 M phosphate buffer (pH 3.5) (28:72 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 214 nm |

| Injection Volume | 20 µL |

4. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve a known amount of amobarbital sample in the mobile phase to achieve a final concentration within the calibration range of the impurity.

5. Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Quantify the amount of the impurity in the sample using the calibration curve.

Illustrative Quantitative Data (for related barbiturates):

| Parameter | Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

Note: This data is illustrative and based on methods for similar barbiturates. Actual performance may vary and must be determined during method validation.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the sensitive detection and quantification of this compound, often requiring derivatization to improve volatility and chromatographic performance.

1. Materials and Reagents:

-

This compound reference standard

-

Amobarbital sample

-

Methylene chloride

-

Ethyl acetate

-

Trimethylanilinium hydroxide (TMAH) in methanol (derivatizing agent)

-

Internal Standard (e.g., d5-pentobarbital)

2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

3. GC-MS Conditions:

| Parameter | Condition |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

4. Standard and Sample Preparation:

-

Extraction:

-

To 1 mL of a dissolved amobarbital sample, add the internal standard.

-

Perform a liquid-liquid extraction with methylene chloride at an acidic pH.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a mixture of ethyl acetate and TMAH.

-

The derivatization (methylation) occurs in the hot GC inlet ("flash methylation").

-

-

Standard Preparation: Prepare calibration standards by spiking known amounts of this compound into a blank matrix and subjecting them to the same extraction and derivatization procedure.

5. Analysis:

-

Inject the derivatized standards and samples into the GC-MS system.

-

Monitor for the characteristic ions of the methylated derivative of this compound and the internal standard.

-

Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.

Analytical Workflow

The general workflow for the analysis of this compound as an impurity in a pharmaceutical sample is outlined below.

Caption: General analytical workflow for impurity quantification.

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Barbiturates

Audience: Researchers, scientists, and drug development professionals.

Introduction Barbiturates are a class of drugs that act as central nervous system depressants, historically used for their sedative, hypnotic, and anticonvulsant properties.[1] Due to a narrow therapeutic index and high potential for dependence and abuse, their use has largely been superseded by safer alternatives like benzodiazepines. However, their continued presence in certain medical applications and their potential for misuse necessitates sensitive and specific analytical methods for their detection in forensic toxicology, clinical monitoring, and drug testing.[1][2] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for this purpose. Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers offer high mass accuracy and resolving power, enabling the confident identification and quantification of barbiturates in complex biological matrices.[3] This application note provides detailed protocols for the analysis of barbiturates in various biological samples using LC-HRMS.

Principle of LC-HRMS for Barbiturate Analysis The analysis of barbiturates by LC-HRMS involves a multi-step process. First, the sample is prepared to extract the barbiturates and remove interfering matrix components. The prepared sample is then injected into a liquid chromatography system, where the barbiturates are separated from other compounds based on their physicochemical properties. Following separation, the analytes are introduced into the high-resolution mass spectrometer.

Barbiturates are typically ionized using negative-mode electrospray ionization (ESI).[4][5][6] The HRMS instrument measures the mass-to-charge ratio (m/z) of the resulting ions with very high precision (typically within 5 ppm).[3] This high mass accuracy allows for the determination of the elemental composition of the parent ion, providing a high degree of confidence in the identification of the target barbiturate. For confirmation, MS/MS fragmentation spectra are generated and compared against spectral libraries or known fragmentation patterns.[3][7][8] Quantification is achieved by measuring the area of the chromatographic peak for the specific m/z of the target analyte.

Visualizations

Caption: General experimental workflow for barbiturate analysis using LC-HRMS.

Caption: Logical diagram illustrating the advantage of HRMS for confident identification.

Experimental Protocols

Protocol 1: Analysis of Barbiturates in Human Urine (Dilute-and-Shoot)

This protocol is adapted from methods that prioritize high throughput and simplicity.[3][4][6] It is suitable for screening and quantification in clinical and forensic settings.

1.1. Sample Preparation

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

Prepare a working internal standard (ISTD) solution containing deuterated analogs (e.g., Phenobarbital-d5, Butalbital-d5) at a concentration of 100 ng/mL in 0.1% formic acid in water.[4]

-

In a microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of the working ISTD solution (a 20-fold dilution).[4]

-

Vortex the mixture for 10 seconds.[4]

-

Centrifuge the sample at 3,000 rpm for 5 minutes to pellet any particulates.[4]

-

Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

1.2. Liquid Chromatography (LC) Conditions

| Parameter | Value | Reference |

| Column | Accucore™ C18 (50 x 2.1 mm, 2.6 µm) | [3] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water | [3] |

| Mobile Phase B | Acetonitrile | [3] |

| Flow Rate | 0.4 mL/min | [9] |

| Injection Volume | 1-10 µL | [9][10] |

| Column Temp. | Ambient | [3] |

| Gradient | 10% B to 45% B over 10 minutes | [9] |

1.3. High-Resolution Mass Spectrometry (HRMS) Conditions

| Parameter | Value | Reference |

| Instrument | Q Exactive™ Focus HRMS or similar | [3] |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative | [3] |

| Scan Mode | Parallel Reaction Monitoring (PRM) or Full Scan | [3] |

| Resolution | 35,000 (FWHM at m/z 200) | [3] |

| Spray Voltage | 3200 V | [10] |

| Capillary Temp. | 320 °C | [10] |

| Mass Accuracy | < 5 ppm | [3] |

Protocol 2: Analysis of Barbiturates in Whole Blood (Liquid-Liquid Extraction)

This protocol uses liquid-liquid extraction (LLE) for cleaner extracts from a more complex matrix like blood. It is adapted from methods developed for forensic analysis.[11]

2.1. Sample Preparation

-

Pipette 0.1 mL of whole blood into a clean glass test tube.

-

Add the internal standard solution.

-

Add 400 µL of an extraction solvent mixture of 1:9 n-hexane:ethyl acetate.[11]

-

Vortex the sample for 5 minutes to ensure thorough mixing and extraction.[11]

-

Centrifuge at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[11]

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[11]

-

Transfer the reconstituted sample to an autosampler vial for analysis.

2.2. Liquid Chromatography (LC) and HRMS Conditions The LC and HRMS conditions can be similar to those described in Protocol 1. Adjustments to the gradient may be necessary to optimize separation based on the cleaner sample extract.

Protocol 3: Analysis of Barbiturates in Hair (Methanol Extraction)

This protocol is for the retrospective analysis of barbiturate exposure using hair samples, often applied in drug-facilitated sexual assault (DFSA) cases.[10]

3.1. Sample Preparation

-

Decontaminate the exterior of the hair strand by washing with dichloromethane.

-

Segment the hair strand as needed for temporal analysis.

-

Freeze-mill the hair sample in liquid nitrogen to create a fine powder.[10]

-

Weigh approximately 50 mg of powdered hair into a tube.[10]

-

Add an internal standard (e.g., 10 ng phenobarbital-d5).[10]

-

Add methanol and extract using an ultrasonic bath for 10 minutes.[10]

-

Centrifuge to pellet the hair debris and transfer the methanol supernatant to a new tube.

-

Dry the supernatant under a nitrogen stream.[10]

-

Reconstitute the residue in 100 µL of the mobile phase.[10]

-

Inject 10 µL of the suspension into the UHPLC-HRMS system.[10]

3.2. Ultra-High-Performance Liquid Chromatography (UHPLC) and HRMS Conditions

| Parameter | Value | Reference |

| Column | Hypersil GOLD™ C-18 (100 × 2.1 mm, 1.9 µm) | [10] |

| Mobile Phase A | 10 mmol/L Ammonium Acetate | [10] |

| Mobile Phase B | Acetonitrile | [10] |

| Flow Rate | 300 µL/min | [10] |

| Gradient | 5% to 95% B over 8 minutes | [10] |

| HRMS | Conditions similar to Protocol 1 | [10] |

Quantitative Performance Data

The following tables summarize the quantitative performance data for the analysis of various barbiturates using HRMS methods.

Table 1: Limits of Quantification (LOQ) and Linearity Ranges

| Analyte | Matrix | LOQ | Linearity Range | Reference |

| Amobarbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |

| Butalbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |

| Pentobarbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |

| Phenobarbital | Urine | 25 ng/mL | 25 - 2000 ng/mL | [3] |

| Secobarbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |

| Various | Hair | 0.02 ng/mg | 0.02 - 20 ng/mg | [10] |

| Barbital | Whole Blood | 7.5 ng/mL | 7.5 - 750 ng/mL | [2] |

| Phenobarbital | Whole Blood | 7.5 ng/mL | 7.5 - 750 ng/mL | [2] |

| Pentobarbital | Whole Blood | 7.5 ng/mL | 7.5 - 750 ng/mL | [2] |

| All Barbiturates | Urine | 50 ng/mL | 50 - 5000 ng/mL | [4] |

Table 2: Precision and Accuracy Data

| Matrix | Analyte(s) | Concentration(s) Tested | Precision (%CV) | Accuracy (%Bias) | Reference |

| Urine | 5 Barbiturates | QC Levels | < 10% RSD | N/A | [3] |

| Blood | Various | Fortified Samples | ≤ 7% | Within ±20% | [11] |

| Urine | Various | QC Levels | < 10% | Within 10% | [12] |

Table 3: Common Barbiturates and their Exact Masses

| Barbiturate | Formula | Monoisotopic Mass (Da) | m/z [M-H]⁻ | Reference |

| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.0848 | 231.0775 | [9] |

| Butalbital | C₁₁H₁₆N₂O₃ | 224.1161 | 223.1088 | [9] |

| Pentobarbital | C₁₁H₁₈N₂O₃ | 226.1317 | 225.1245 | [9] |

| Amobarbital | C₁₁H₁₈N₂O₃ | 226.1317 | 225.1245 | [13] |

| Secobarbital | C₁₂H₁₈N₂O₃ | 238.1317 | 237.1245 | [9] |

Note: Amobarbital and Pentobarbital are structural isomers and require chromatographic separation for differentiation.[13][14]

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a robust, sensitive, and highly specific technique for the identification and quantification of barbiturates in diverse biological matrices. The high mass accuracy of HRMS instruments provides unequivocal identification of target compounds, distinguishing them from isobaric interferences. The protocols outlined in this application note, from high-throughput "dilute-and-shoot" methods for urine to more extensive extraction procedures for blood and hair, demonstrate the flexibility of LC-HRMS to meet the varying demands of clinical and forensic laboratories. The excellent quantitative performance, including low limits of detection and good linearity, establishes LC-HRMS as a gold-standard method for barbiturate analysis.

References

- 1. ijsra.net [ijsra.net]

- 2. mdpi.com [mdpi.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS [restek.com]

- 5. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 9. Barbiturates Analyzed with LCMS - AppNote [mtc-usa.com]

- 10. tandfonline.com [tandfonline.com]

- 11. dfs.virginia.gov [dfs.virginia.gov]

- 12. agilent.com [agilent.com]

- 13. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]

- 14. agilent.com [agilent.com]

Application of Barbiturates in Neuropharmacological Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of central nervous system (CNS) depressant drugs derived from barbituric acid. Despite being largely replaced by benzodiazepines in clinical practice for anxiety and insomnia due to safety concerns, barbiturates remain invaluable tools in neuropharmacological research. Their potent and diverse mechanisms of action, primarily centered on the modulation of inhibitory and excitatory neurotransmission, make them essential for studying synaptic physiology, neuronal excitability, and the pathophysiology of neurological disorders such as epilepsy. This document provides detailed application notes, experimental protocols, and data on the use of barbiturates in a research setting.

Mechanism of Action

The primary mechanism of action of barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS. Unlike benzodiazepines, which increase the frequency of the GABA-A receptor's chloride channel opening, barbiturates increase the duration of the channel opening. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. This direct agonism contributes to their profound CNS depressant effects and higher toxicity in overdose compared to benzodiazepines.

Beyond their effects on GABAergic transmission, barbiturates also inhibit excitatory neurotransmission by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of glutamate receptors. Furthermore, at higher concentrations, they can inhibit the voltage-dependent calcium channels, which in turn reduces neurotransmitter release.

Data Presentation: Quantitative Effects of Barbiturates

The following tables summarize key quantitative data on the effects of commonly used barbiturates in neuropharmacological research.

| Barbiturate | Receptor/Channel | Effect | Potency (EC50/IC50) | Reference(s) |

| Pentobarbital | GABA-A Receptor | Potentiation of GABA response | ~10-100 µM | |

| GABA-A Receptor | Direct activation | ~100-800 µM | ||

| GABA-A Receptor | Increased IPSC decay time constant | EC50 = 41 µM (neocortex) | ||

| GABA-A Receptor | Increased IPSC duration | EC50 = 53 µM (thalamus) | ||

| AMPA Receptor | Inhibition (GluR2-containing) | IC50 = 51 µM | ||

| AMPA Receptor | Inhibition (GluR2-lacking) | IC50 = 301 µM | ||

| Calcium Channels | Depression of current | IC50 ≈ 0.25 mM | ||

| Phenobarbital | GABA-A Receptor | Increased IPSC decay time constant | EC50 = 144 µM (neocortex) | |

| GABA-A Receptor | Direct activation (shunting firing) | EC50 = 133 µM (neocortex) | ||

| AMPA Receptor | Inhibition (GluR2-containing) | IC50 = 205 µM | ||

| AMPA Receptor | Inhibition (GluR2-lacking) | IC50 = 930 µM | ||

| Amobarbital | GABA-A Receptor | Increased IPSC decay time constant | EC50 = 103 µM (neocortex) | |

| Thiopental | AMPA Receptor | Inhibition (GluR2-containing) | IC50 = 34 µM | |

| AMPA Receptor | Inhibition (GluR2-lacking) | IC50 = 153 µM |

Table 1: In Vitro Potency of Barbiturates on Key Receptors and Ion Channels.

| Application | Barbiturate | Animal Model | Dose/Concentration Range | Effect(s) Observed | Reference(s) |

| Anxiolytic Effects | Phenobarbital | Rat | 20-60 mg/kg (intraperitoneal) | Increased open arm exploration in elevated plus-maze | |

| Anesthesia/Euthanasia | Pentobarbital | Rodents | Anesthesia: 40-50 mg/kg (IP) | Loss of consciousness, surgical anesthesia | |

| Euthanasia: >100-200 mg/kg (IP) | Apnea, cardiac arrest | ||||

| Long-term Behavioral | Phenobarbital | Rat (pups) | 30 mg/kg/dose b.i.d. (SC) | Altered maze performance | |

| Anesthesia Induction | Pentobarbital | Mouse | 30-35 mg/kg (intraperitoneal) | Loss of righting reflex |

Table 2: In Vivo Dosing and Effects of Barbiturates in Rodent Models.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the investigation of barbiturate effects on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured neurons or acute brain slices.

Materials:

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2; bubbled with 95% O2/5% CO2.

-

Internal solution (for pipette): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP; pH adjusted to 7.3 with CsOH.

-

Barbiturate stock solution (e.g., Pentobarbital sodium) dissolved in water or DMSO.

-

-

Equipment:

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with DIC optics.

-

Micromanipulators.

-

Perfusion system.

-

Glass capillaries for pipette pulling.

-

Procedure:

-

Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) or cultured neurons. Place the preparation in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Targeting: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -70 mV. Record baseline spontaneous or evoked IPSCs for at least 5-10 minutes to ensure a stable recording.

-

Barbiturate Application: Perfuse the barbiturate at the desired concentration (e.g., 50 µM Pentobarbital) into the recording chamber.

-

Data Acquisition: Record IPSCs in the presence of the barbiturate. Pay close attention to changes in the amplitude, frequency, and decay kinetics of the currents.

-

Washout: Perfuse with aCSF to wash out the drug and observe for recovery of the baseline activity.

-

Data Analysis: Analyze the recorded currents to quantify the effects of the barbiturate on IPSC parameters. The decay phase of the IPSCs is often fitted with an exponential function to determine the decay time constant.

In Vivo Behavioral Analysis: Elevated Plus-Maze Test

This protocol is designed to assess the anxiolytic effects of barbiturates in rodents.

Materials:

-

Apparatus: Elevated plus-maze (EPM) consisting of two open arms and two closed arms, elevated from the floor.

-

Animals: Adult male rats or mice.

-

Drug: Phenobarbital sodium dissolved in saline.

-

Administration: Syringes and needles for intraperitoneal (IP) injection.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer phenobarbital (e.g., 20, 40, or 60 mg/kg) or vehicle (saline) via IP injection 30 minutes before testing.

-

Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.

-

Behavioral Recording: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze.

-

Data Analysis: Score the video recordings for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general activity).

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations

Caption: Barbiturate action on the GABA-A receptor signaling pathway.

Caption: Workflow for patch-clamp analysis of barbiturate effects.

Caption: Workflow for an in vivo behavioral study using barbiturates.

Application Notes and Protocols for Cell-Based Assays to Determine GABAergic Potentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The potentiation of GABAergic neurotransmission, primarily through the modulation of GABA-A receptors, is a key mechanism for many therapeutic drugs targeting anxiety, epilepsy, and sleep disorders. This document provides detailed application notes and protocols for various cell-based assays designed to identify and characterize compounds that potentiate GABA-A receptor function. The assays described range from high-throughput screening methods to the gold-standard electrophysiological techniques.

GABA-A Receptor Signaling Pathway

GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open an intrinsic chloride ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus causing neuronal inhibition. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and greater inhibition.

Caption: GABA-A receptor signaling pathway.

High-Throughput Screening (HTS) Assays

HTS assays are essential for screening large compound libraries to identify potential GABAergic modulators. These assays are typically cell-based and measure changes in membrane potential or ion flux using fluorescent probes.

FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a widely used HTS method to assess GABA-A receptor function.[1] This assay utilizes a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential.[1] Activation of GABA-A receptors leads to chloride influx, hyperpolarization, and a corresponding change in fluorescence, which is detected by the FLIPR instrument.[2][3]

Caption: FLIPR membrane potential assay workflow.

Materials:

-

HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).[4][5]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates.

-

FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[6]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).[6]

-

GABA (agonist).

-

Test compounds (potential PAMs).

-

Known PAM as a positive control (e.g., Diazepam).[4]

-

Known antagonist as a negative control (e.g., Gabazine).[4]

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend cells in culture medium.

-

Seed the cells into poly-D-lysine coated microplates at a density of 20,000-40,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.[6]

-

-

Dye Loading:

-

Prepare the fluorescent dye solution according to the manufacturer's instructions.

-